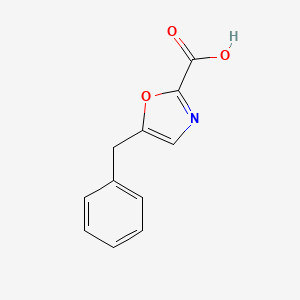

5-Benzyloxazole-2-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-benzyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJWZQMUDVTOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Benzyloxazole 2 Carboxylic Acid Derivatives

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity

The benzyl group at the C5 position of the oxazole (B20620) ring is a crucial component for the biological activity of this series of compounds. Modifications to both the aromatic ring and the methylene (B1212753) bridge have been shown to significantly modulate activity.

Substituent Effects on Aromatic Ring

The substitution pattern on the phenyl ring of the benzyl moiety plays a pivotal role in determining the biological potency. Studies on analogous heterocyclic systems, such as 1-benzyl indazoles, have demonstrated that the position and nature of substituents are critical. For instance, research on a series of 1-N-substituted indazole derivatives showed that placing fluoro or cyano groups at the ortho position of the benzyl ring resulted in superior inhibitory activity. nih.gov Conversely, moving these substituents to the meta or para positions led to a marked reduction in potency. nih.gov This suggests a specific spatial and electronic requirement for the substituent to achieve optimal interaction with the biological target.

In a study comparing p-substituted-phenyl and p-substituted-benzyl benzoxazole (B165842) derivatives, the introduction of various substituents on the benzyl ring led to a range of antimicrobial activities. esisresearch.org While direct comparisons are complex, the data underscores that the electronic properties (electron-donating vs. electron-withdrawing) and the size of the substituent on the benzyl ring are key factors in modulating the biological response. For example, in a series of 2-benzyl-5-carbonylamino benzoxazoles, a derivative with a p-bromo substituent on the benzyl group displayed significant antifungal activity. esisresearch.org

Table 1: Effect of Benzyl Ring Substitution on Inhibitory Activity of Analogous Indazole Derivatives This table is based on data from analogous systems to illustrate the principle of substituent effects.

| Compound ID | Benzyl Ring Substituent (R¹) | IC₅₀ (µM) |

| 26a | 2-Fluoro | 4.9 |

| 26b | 3-Fluoro | 10 |

| 26c | 4-Fluoro | 19 |

| 26e | 2-Cyano | 8.7 |

| 26f | 4-Cyano | 26 |

Source: Adapted from Straub et al. on analogous indazole systems. nih.gov

Alterations to the Methylene Bridge

The methylene bridge (-CH₂-) that connects the phenyl group to the oxazole ring is not merely a passive linker; its presence and nature are integral to the molecule's activity. The introduction of this methylenic spacer distinguishes the benzyl group from a directly attached phenyl group, influencing the molecule's conformational flexibility and orientation within a binding site.

Systematic Derivatization of the Oxazole Ring

The oxazole ring itself is a key pharmacophore, and its derivatization offers a pathway to refine biological activity. nih.govd-nb.infotandfonline.com Modifications such as altering substituent positions, substituting the ring's heteroatoms, or fusing it with other ring systems have profound effects.

Positional Scanning and Heteroatom Substitutions

The substitution pattern of the oxazole ring is fundamental to its biological function. nih.gov The relative positions of the benzyl group (C5) and the carboxylic acid (C2) are defining features of the scaffold. General principles of oxazole chemistry indicate that the ring's carbon atoms have different reactivities, with C2 and C5 being particularly important. semanticscholar.org Electrophilic substitution typically occurs at the C5 position, while the C2 position is more susceptible to nucleophilic attack. semanticscholar.org

Studies on charge transport in molecules with oxazole anchors have shown that the point of attachment to the ring (e.g., via the C4 or C5 position) significantly impacts the molecule's electronic properties and quantum interference effects. acs.org This demonstrates that the specific placement of substituents around the oxazole core dictates how the molecule interacts with its environment at a fundamental level. While direct SAR data on positional scanning of the benzyl and carboxyl groups on this specific scaffold is limited, the established principles of oxazole chemistry suggest that altering this arrangement would drastically change the compound's biological profile. semanticscholar.org

Fusion with Other Heterocyclic Systems

Fusing the 5-benzyloxazole-2-carboxylic acid scaffold with other heterocyclic systems is a common strategy to create novel chemical entities with enhanced or new biological activities. One of the most direct examples is the fusion of an oxazole ring with a benzene (B151609) ring to form a benzoxazole. igi-global.com Such fused systems have been extensively investigated and show a wide range of biological activities, including antimicrobial and antitumor properties. esisresearch.orgekb.eg

Another advanced strategy involves the fusion of the oxazole ring with other heterocycles like pyrimidine (B1678525) to form oxazolo[5,4-d]pyrimidines. mdpi.commdpi.com SAR studies on these fused systems revealed that the nature and position of substituents on both the oxazole-derived portion and the newly fused ring are critical for activity. mdpi.com For instance, in a series of oxazolo[5,4-d]pyrimidine-based enzyme inhibitors, replacing a phenyl ring at the C2 position with a methylpiperazine substituent enhanced activity, while introducing a 4-methoxy group was detrimental. mdpi.com The fusion of an isoxazole (B147169) (an isomer of oxazole) ring to natural product scaffolds has also been shown to produce potent antitumor agents. nih.gov This approach of creating larger, more complex fused systems demonstrates a powerful method for modulating the biological activity of the core oxazole structure.

Role of the Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid group at the C2 position is a critical functional group for molecular recognition, primarily through its ability to participate in hydrogen bonding and electrostatic interactions. ijacskros.com This functional group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). ijacskros.com

In many enzyme-inhibitor interactions, the carboxylic acid moiety can form strong, directional hydrogen bonds with key amino acid residues (such as arginine, lysine, or histidine) in the active site of a target protein. This binding is often crucial for anchoring the inhibitor in the correct orientation for effective inhibition. The ability of the carboxylic acid to ionize at physiological pH to form a carboxylate anion adds the potential for strong ionic interactions, further solidifying the binding affinity.

SAR studies on related heterocyclic carboxylic acids frequently show that replacement or esterification of the carboxylic acid group leads to a significant decrease or complete loss of biological activity. For example, in a series of 1,2,4-oxadiazole (B8745197) derivatives designed as protease inhibitors, compounds with an aryl carboxylic acid moiety showed potent activity, whereas esterification of this group decreased potency. mdpi.com Similarly, studies on isoxazole-based inhibitors found the carboxylic acid to be a key feature for potent enzyme inhibition. nih.gov This underscores the indispensable role of the carboxylic acid functionality in the molecular recognition processes that drive the biological activity of this compound and its derivatives.

Importance of Acidic Proton in Binding Interactions

The carboxylic acid group, with its acidic proton, is a key feature of the this compound scaffold. This proton plays a critical role in the molecule's ability to interact with biological receptors.

The acidity of the carboxylic acid proton, typically with a pKa value between 4 and 6, allows it to be deprotonated under physiological conditions, forming a carboxylate anion. organicchemistrytutor.com This negatively charged group can then participate in crucial ionic interactions or hydrogen bonding with positively charged residues, such as arginine or lysine, within the binding site of a target protein. cambridgemedchemconsulting.com The stability of this carboxylate anion is enhanced by resonance, which delocalizes the negative charge over the two oxygen atoms, making the proton more likely to be donated. organicchemistrytutor.com

The presence of electron-withdrawing groups on the benzoxazole ring can further increase the acidity of the carboxylic acid. libretexts.org By pulling electron density away from the carboxyl group, these substituents stabilize the resulting carboxylate anion, thereby strengthening the acidic nature of the proton and potentially enhancing binding affinity. libretexts.org Conversely, electron-donating groups can decrease acidity. libretexts.org

The ability of the acidic proton to engage in these interactions is often a determining factor for the biological activity of the compound. For instance, in many enzyme inhibitors, the carboxylic acid moiety mimics the substrate and forms strong interactions with the active site.

Bioisosteric Replacement Strategies for the Carboxyl Group (e.g., Tetrazoles)

While the carboxylic acid group is vital for activity, it can sometimes lead to unfavorable pharmacokinetic properties, such as poor oral bioavailability. Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a common strategy to overcome these limitations. drughunter.com

For the carboxyl group in this compound derivatives, tetrazoles are a widely used bioisostere. drughunter.comnih.gov 5-substituted 1H-tetrazoles have a pKa value (around 4.5-4.9) comparable to that of carboxylic acids (pKa ~4.2-4.5), allowing them to maintain similar acidic properties and engage in similar binding interactions. drughunter.com The tetrazole ring is also planar, similar to the carboxylate group, and can participate in two-point interactions. nih.gov

The advantage of using a tetrazole is that it can be more metabolically stable than a carboxylic acid. nih.gov Carboxylic acids can undergo glucuronidation to form acyl glucuronides, which can be reactive and potentially lead to toxicity. cambridgemedchemconsulting.com Tetrazoles can also be N-glucuronidated, but these conjugates are generally less reactive. nih.gov

5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole: These heterocycles are also acidic (pKa ≈ 6-7) and have been successfully used as carboxylate mimics. nih.gov

1-hydroxypyrazole: This group has a higher pKa than carboxylic acids and tetrazoles, which can sometimes lead to better tissue permeation. cambridgemedchemconsulting.com

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional arrangement of a molecule, its conformation and stereochemistry, can have a profound impact on its biological activity. For this compound derivatives, the relative orientation of the benzyl group and other substituents on the benzoxazole ring can influence how the molecule fits into a receptor's binding pocket.

The introduction of substituents, particularly at the 2-position of the benzoxazine (B1645224) ring in related structures, has been shown to significantly affect antagonistic activities. nih.gov For example, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the introduction of dimethyl groups at the 2-position led to a greater increase in activity compared to a single methyl group or no substitution. nih.gov This suggests that the size and conformation of these substituents play a direct role in the molecule's interaction with its target.

Furthermore, the stereochemistry of chiral centers within the molecule can lead to significant differences in biological activity between enantiomers or diastereomers. The specific spatial arrangement of atoms can determine whether a molecule can make the necessary contacts with its binding site for a productive interaction. X-ray crystallography and NMR studies are valuable tools for determining the preferred conformation of these molecules and understanding how their three-dimensional structure relates to their biological function. nih.gov

Mechanistic Investigations of Biological Activities of 5 Benzyloxazole 2 Carboxylic Acid Derivatives

Antiproliferative and Antitumor Mechanisms

The anticancer properties of 5-benzyloxazole-2-carboxylic acid derivatives are attributed to their ability to interfere with several key cellular processes essential for tumor growth and proliferation. These mechanisms include the inhibition of enzymes crucial for DNA replication and maintenance, disruption of the cellular skeleton, and interference with gene expression.

DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and chromosome segregation. Consequently, they are a well-established target for anticancer drugs. Certain benzoxazole (B165842) derivatives have been identified as potent inhibitors of both DNA topoisomerase I (Topo I) and II (Topo II).

Research has shown that various 2,5-disubstituted benzoxazole derivatives can inhibit these enzymes. For instance, some derivatives have demonstrated more potent inhibition of eukaryotic DNA topoisomerase I than the reference drug camptothecin (B557342) rsc.org. Similarly, certain derivatives have exhibited significant activity as eukaryotic DNA topoisomerase II inhibitors, with potencies higher than the reference drug etoposide (B1684455) rsc.org.

The inhibitory activity is influenced by the nature and position of substituents on the benzoxazole core. For example, bulky groups at the R1 position of the benzoxazole ring have been found to increase both Topo I and Topo II inhibition researcher.life. Specifically, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole has been identified as a particularly effective Topo I inhibitor, while 2-(4'-bromophenyl)-6-nitrobenzoxazole is a potent Topo II inhibitor researcher.liferesearchgate.net. Some compounds have been found to inhibit both enzymes researcher.liferesearchgate.net.

Table 1: DNA Topoisomerase I and II Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 | researcher.liferesearchgate.net |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topo I | 132.3 | rsc.org |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topo I | 134.1 | rsc.org |

| 2-(p-nitrobenzyl)benzoxazole | Topo II | 17.4 | rsc.org |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topo II | 22.3 | rsc.org |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo II | 71 | researcher.liferesearchgate.net |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topo II | 91.41 | rsc.org |

While the broader class of heterocyclic compounds, such as benzimidazoles and indoles, have been investigated as inhibitors of protein kinases like EGFR and STAT3, the specific inhibitory activity of this compound derivatives against these targets is not extensively documented in the available literature. Research on related structures, such as benzothiazole (B30560) derivatives, has shown potent inhibition of the STAT3 signaling pathway researcher.lifenih.gov. Similarly, certain indole-2-carboxamide derivatives have been identified as potent EGFR inhibitors rsc.org. However, direct evidence linking this compound derivatives to the inhibition of EGFR or STAT3 is limited.

Microtubules are critical components of the cytoskeleton, playing a key role in cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are effective anticancer drugs. A series of 5-phenyloxazole-2-carboxylic acid derivatives, which are structurally very similar to this compound derivatives, have been synthesized and evaluated for their ability to inhibit tubulin polymerization nih.gov.

One particular derivative, N,5-diphenyloxazole-2-carboxamide (compound 9 in the study), demonstrated potent antiproliferative activities against several cancer cell lines, with IC50 values in the low micromolar range nih.gov. Mechanistic studies revealed that this compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase nih.gov. Molecular docking studies further suggested that this compound binds to the colchicine (B1669291) binding site on tubulin nih.gov.

Table 2: Antiproliferative Activity of a 5-phenyloxazole-2-carboxylic acid derivative

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.78 |

| A549 | 1.08 |

| HepG2 | 1.27 |

The biogenesis of microRNAs (miRNAs) is a critical process in the regulation of gene expression, and its dysregulation is implicated in various diseases, including cancer. The Dicer enzyme, in complex with the TAR RNA-binding protein (TRBP), plays a central role in the final step of miRNA maturation. While there is research on the modulation of this process, for instance by 5-lipoxygenase which can interact with Dicer and affect the processing of specific pre-miRNAs, there is currently no available scientific literature that specifically describes the modulation of miRNA biosynthesis via the TRBP-Dicer interaction by this compound derivatives researchgate.netnih.govnih.gov.

G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in telomeres and the promoter regions of some oncogenes. The stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, making G-quadruplexes an attractive target for anticancer drug design. While various heterocyclic compounds, such as carbazole (B46965) and benzo(h)quinoline derivatives, have been investigated as G-quadruplex binding agents, there is no specific information available in the current scientific literature regarding the interference of this compound derivatives with G-quadruplex structures nih.govresearchgate.net.

Antimicrobial and Antifungal Actions

Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities against various pathogenic microorganisms researchgate.netresearchgate.nettsu.edu. Their mechanism of action in this context is often multifaceted, but a key target that has been identified is DNA gyrase, an enzyme essential for bacterial DNA replication researchgate.net.

Studies on 2,5-disubstituted benzoxazole derivatives have demonstrated their activity against a range of Gram-positive and Gram-negative bacteria, including Streptococcus faecalis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus researchgate.net. The antimicrobial potency of these compounds is influenced by their structural features. For example, it has been observed that benzoxazole derivatives lacking a methylene (B1212753) bridge between the oxazole (B20620) and phenyl rings tend to be more active researchgate.net.

In terms of antifungal activity, 2-substituted benzoxazole derivatives have shown efficacy against a variety of fungal species, including Candida albicans, C. krusei, C. glabrata, and Aspergillus niger researchgate.net. The antifungal action of some benzoxazole derivatives has been linked to their ability to interact with and disrupt the fungal cell membrane nih.gov.

Selective Activity Against Gram-Positive and Gram-Negative Bacteria

Benzoxazole derivatives are known to possess a broad spectrum of antibacterial activities, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. esisresearch.org However, studies on certain series of benzoxazole derivatives have indicated a degree of selective activity.

For instance, research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that their antibacterial potential was selective, acting primarily against Gram-positive bacteria such as Bacillus subtilis. nih.gov The structural differences in the cell walls of Gram-positive and Gram-negative bacteria are a key factor in this selectivity. The outer membrane of Gram-negative bacteria can act as a barrier, preventing certain compounds from reaching their intracellular targets.

Investigations into other benzothiazole derivatives, which are structurally related to benzoxazoles, have also shown varied activity. Some compounds displayed potent, broad-spectrum activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli, Salmonella typhi, and Klebsiella pneumoniae (Gram-negative). rsc.org The specific substitutions on the benzoxazole ring are crucial in determining the spectrum and potency of antibacterial action. rsc.org For 2,5-disubstituted benzoxazole derivatives, activity has been noted against Streptococcus faecalis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. esisresearch.org

Antiviral Activities

The antiviral properties of this compound derivatives have been explored against various viral targets.

Currently, there is a lack of specific research identifying this compound derivatives as inhibitors of HIV-1 integrase. However, studies on structurally similar compounds, such as indole-2-carboxylic acid derivatives, have shown promise. These compounds have been identified as effective inhibitors of the strand transfer activity of HIV-1 integrase. rsc.orgmdpi.combohrium.com The mechanism involves the chelating of two Mg²⁺ ions within the active site of the integrase by the indole (B1671886) nucleus and the carboxylic acid group. rsc.orgmdpi.com While this provides a potential avenue for future research, direct evidence for the benzoxazole scaffold in this role is not yet established. Other research has focused on different heterocyclic derivatives, like 2-alkylthio-1-benzylimidazole-5-carboxylic acids, targeting other viral components like the gp41 protein, but these have not shown significant anti-HIV activity. nih.govresearchgate.net

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. nih.govscienceopen.com It plays a role in processing viral polyproteins and modulating the host's innate immune response. nih.gov While numerous studies have focused on identifying inhibitors for SARS-CoV-2 PLpro, including derivatives of tanshinone and other small molecules, there is no specific mention in the reviewed literature of this compound derivatives being investigated for this purpose. nih.govscienceopen.comresearchgate.net The research on PLpro inhibitors is ongoing, with a focus on various chemical scaffolds to find potent and selective antiviral agents. mdpi.com

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of this class of compounds are often attributed to their interaction with key enzymes in the inflammatory cascade.

Derivatives of 2-aryl-5-benzoxazolealkanoic acid have demonstrated notable anti-inflammatory activity. nih.gov This is often linked to the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.

By inhibiting both pathways, these compounds can effectively reduce inflammation. The selectivity for the COX-2 isoform over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov Research on a series of benzoxazole and benzothiazole derivatives identified them as potent 5-LOX inhibitors, with some compounds showing IC₅₀ values in the low micromolar range for the inhibition of LTC4 formation. nih.govresearchgate.net

Table 1: 5-Lipoxygenase Inhibitory Activity of Benzoxazole Derivatives

| Compound | R | X | IC₅₀ (μM) for LTC4 formation |

|---|---|---|---|

| 2d | 2,6-di-F-Ph | O | 0.12 |

| 2g | 2-CF₃-Ph | O | 0.23 |

| 2a | Ph | O | 1.23 |

| 2b | 4-F-Ph | O | 1.11 |

| 2c | 2-F-Ph | O | 0.65 |

| 2e | 2,4-di-F-Ph | O | 0.87 |

| 2f | 2,5-di-F-Ph | O | 0.45 |

| 2h | 3-CF₃-Ph | O | 0.55 |

| 2i | 4-CF₃-Ph | O | 0.98 |

| 2j | 2-Cl-Ph | O | 2.11 |

| 2k | 4-Cl-Ph | O | 4.32 |

| 2l | 2-Br-Ph | O | 3.54 |

| 2m | 4-Br-Ph | O | 6.78 |

| 2n | 4-MeO-Ph | O | 23.88 |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Other Identified Pharmacological Target Interactions

Further research into the pharmacological profile of this compound and its derivatives has explored their potential interactions with other significant biological targets. These investigations have primarily focused on enzyme inhibition, a common mechanism through which therapeutic agents exert their effects. The following subsections detail the available research findings on the inhibition of carbonic anhydrase isoforms and neuraminidase.

Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com Due to their involvement in diseases such as glaucoma, epilepsy, and cancer, CA isoforms are significant therapeutic targets. mdpi.com While sulfonamides are the most well-known class of CA inhibitors, research has expanded to include other chemical scaffolds, including carboxylic acids, to achieve greater isoform selectivity and reduce side effects. nih.govnih.gov

Currently, there is a lack of specific studies in the public domain that directly investigate the inhibitory activity of this compound against any carbonic anhydrase isoforms. The existing literature on non-sulfonamide CA inhibitors primarily focuses on other classes of carboxylic acids. nih.gov These studies have demonstrated that carboxylic acid-based inhibitors can interact with the enzyme's active site in two principal ways: by directly binding to the zinc ion and displacing the essential zinc-bound water molecule, or by anchoring to this water molecule. nih.gov The specific binding mode is often influenced by the structural characteristics of the inhibitor, such as the presence and nature of a linker between the carboxylic acid group and the rest of the molecule. nih.gov

Although research on benzothiazole-sulfonamides has identified potent and selective inhibitors for various CA isoforms, including hCA I, II, VII, and IX, these compounds are structurally distinct from this compound. researchgate.netunifi.it Future investigations would be necessary to determine if the oxazole scaffold of this compound can be functionalized to effectively and selectively inhibit one or more carbonic anhydrase isoforms.

Neuraminidase Inhibition

Neuraminidase (NA) is a critical enzyme located on the surface of the influenza virus, facilitating the release of newly formed virus particles from infected host cells and thus promoting the spread of infection. nih.gov As such, neuraminidase inhibitors are a cornerstone of antiviral therapy for influenza. nih.govmdpi.com The design of NA inhibitors has historically revolved around scaffolds that mimic the natural substrate, sialic acid, as well as other structures like benzoic acid and cyclopentane (B165970) derivatives. analis.com.my

Computational Chemistry and Molecular Modeling Studies of 5 Benzyloxazole 2 Carboxylic Acid

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding energetics and modes.

Molecular docking simulations are pivotal in predicting how 5-Benzyloxazole-2-carboxylic acid might bind to a specific biological target, such as an enzyme or receptor. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This function calculates the binding free energy, with more negative scores typically indicating a stronger, more favorable interaction. japsonline.com

The prediction of binding modes reveals the specific conformation and orientation the ligand adopts within the receptor's active site. For instance, studies on similar heterocyclic structures, like benzothiazole (B30560) derivatives, have used docking to identify the most stable binding poses within protein targets. japsonline.com The central scaffold of a ligand plays a significant role in determining its size, shape, and flexibility, which in turn influences how it fits into a receptor's binding pocket. ualberta.ca For this compound, docking studies would explore how the benzyl (B1604629) group, the oxazole (B20620) ring, and the carboxylic acid moiety orient themselves to maximize contact with key residues in the binding site.

Different binding modes can exist, and sometimes chemical elaboration of a ligand can induce a change in its binding orientation. nih.gov For example, the addition of a carboxylic acid group can lead to new hydrogen bonding opportunities that shift the ligand's position within the active site. nih.gov The ultimate goal is to identify the binding mode that corresponds to the lowest energy state, which is presumed to be the most likely bioactive conformation. The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of this interaction. semanticscholar.org

Table 1: Representative Docking Simulation Results for a Ligand with a Target Receptor This table presents hypothetical data to illustrate typical results from a molecular docking study.

| Ligand Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|

| 1 | -8.5 | 1.5 µM | TYR220, ARG120, PHE330 |

| 2 | -7.9 | 4.2 µM | ARG120, GLU290, SER221 |

| 3 | -7.2 | 10.1 µM | TYR220, LEU331 |

The stability of the ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. cambridgemedchemconsulting.com Analyzing these interactions is crucial for understanding the basis of molecular recognition and binding affinity. For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms). alrasheedcol.edu.iq This group can form strong hydrogen bonds with polar amino acid residues such as arginine, lysine, histidine, serine, and threonine within the receptor's binding site. cambridgemedchemconsulting.com The nitrogen atom in the oxazole ring can also act as a hydrogen bond acceptor.

π-Stacking and π-Cation Interactions: The aromatic rings of the benzyl group and the benzoxazole (B165842) core can engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein. These interactions, where the π-orbitals of the aromatic rings overlap, contribute significantly to binding stability.

Hydrophobic Interactions: The nonpolar benzyl group and the hydrocarbon portions of the molecule can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine, driving the ligand into the binding pocket and away from the aqueous solvent. saskoer.ca

Halogen Bonding: Although not present in the parent compound, the introduction of halogen atoms into derivatives can lead to halogen bonding, a directional interaction between a halogen and a nucleophilic site like a carbonyl oxygen, which can influence binding affinity. cambridgemedchemconsulting.com

Table 2: Potential Intermolecular Interactions for this compound This table outlines the potential interactions based on the functional groups of the molecule.

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Electrostatic | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Benzyl Group | π-Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

| Benzoxazole Ring | π-Stacking, Hydrophobic | Phe, Tyr, Trp, Pro, Ala |

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov If this compound is identified as a hit compound with desirable activity, its structure can be used as a template for virtual screening.

Structure-based virtual screening would involve docking a large database of compounds against the three-dimensional structure of the target protein. The compounds are then ranked based on their predicted binding affinity or docking score. nih.gov This process allows for the rapid and cost-effective identification of novel compounds with potentially higher potency or better physicochemical properties than the initial hit. This methodology has been successfully applied to discover new biocatalysts and inhibitors for various targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model, a series of analogues of this compound would need to be synthesized and tested for their biological activity (e.g., IC50 values). scipublications.com This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. uah.es

The model is generated by correlating the biological activity of the compounds in the training set with their calculated physicochemical descriptors using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov Studies on various benzoxazole series have successfully used QSAR to create predictive models for their antimicrobial or anticancer activities. nih.govnih.govimrpress.com

The core of a QSAR model lies in the molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. The analysis of these descriptors helps to identify which properties are most influential for the biological activity of the compound series. scipublications.com For a series of derivatives based on this compound, key descriptors would likely include:

Hydrophobicity Descriptors (e.g., LogP): This describes the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

Electronic Descriptors (e.g., Dipole Moment, Atomic Charges): These relate to the molecule's electronic properties and its ability to participate in electrostatic and polar interactions.

Steric/Topological Descriptors (e.g., Molecular Weight, Molecular Volume, Shape Indices): These describe the size and shape of the molecule, which are critical for a good steric fit within the receptor's binding site.

Hydrogen Bonding Descriptors (e.g., Number of H-bond Donors/Acceptors): These quantify the potential for hydrogen bonding, a crucial interaction for binding affinity and specificity. scipublications.com

By establishing a correlation between these descriptors and biological activity, a QSAR model can provide valuable insights. For example, a model might reveal that increasing hydrophobicity while maintaining a specific molecular weight is beneficial for activity, guiding medicinal chemists in the rational design of new derivatives. imrpress.com

Table 3: Key Physicochemical Descriptors for QSAR Modeling This table lists common descriptors used in QSAR studies and their relevance.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity | LogP, MLogP | Membrane permeability, hydrophobic interactions |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polar interactions, reaction propensity |

| Steric | Molecular Weight, Molar Refractivity, Surface Area | Size and fit in binding site, polarizability |

| Topological | Wiener Index, Kappa Shape Indices | Molecular branching and shape |

| H-Bonding | H-Bond Donors, H-Bond Acceptors | Specific polar interactions with the target |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape, flexibility, and interactions of this compound in a simulated physiological environment. mdpi.com

Conformational Analysis and Flexibility of the Compound

MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. ucr.edu A key aspect for this compound is the rotational freedom of the benzyl group relative to the planar benzoxazole core. The simulation can track the dihedral angle distribution to reveal the preferred orientations and the energy barriers between them.

Furthermore, the conformation of the carboxylic acid group itself is critical. It is widely held that the syn conformation (with the hydroxyl proton oriented towards the carbonyl oxygen) is energetically preferred over the anti conformation. nih.gov However, MD simulations in explicit solvent can quantify the relative populations of these states and the frequency of interconversion, providing a more nuanced understanding than static calculations alone. nih.gov While the syn conformation is generally more stable, the anti state may be accessible under certain conditions, which could have implications for its binding to a protein. nih.gov

The flexibility of different parts of the molecule can be quantified by analyzing the root-mean-square fluctuations (RMSF) of each atom over the simulation trajectory. It would be expected that the atoms of the benzyl group would exhibit higher RMSF values compared to the more rigid benzoxazole ring system, indicating greater flexibility.

Table 1: Illustrative Conformational Energy Profile of this compound This table represents hypothetical energy values for key conformations that could be determined through computational analysis.

| Conformation | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Global Minimum (Benzyl Perpendicular, COOH syn) | C4-C5-C-Cbenzyl ≈ 90°; O=C-O-H ≈ 0° | 0.00 | ~75% |

| Benzyl Coplanar, COOH syn | C4-C5-C-Cbenzyl ≈ 0°; O=C-O-H ≈ 0° | +2.5 | ~5% |

| Global Minimum (Benzyl Perpendicular, COOH anti) | C4-C5-C-Cbenzyl ≈ 90°; O=C-O-H ≈ 180° | +4.5 | <1% |

Stability of Ligand-Protein Complexes

A primary application of MD simulations in drug design is to assess the stability of a potential drug candidate when bound to its protein target. semanticscholar.org After an initial binding pose is predicted using molecular docking, an MD simulation is performed on the ligand-protein complex to observe its dynamic behavior and validate the interaction. nih.govscialert.net

The stability of the complex is typically evaluated using several metrics:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored over time. A stable RMSD trajectory, typically fluctuating within 1-3 Å for small globular proteins, suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov Studies on related benzoxazole inhibitors show that ligand binding often leads to a more stable protein structure compared to the unbound (apo) protein. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues. A decrease in the fluctuation of active site residues upon ligand binding indicates that the compound stabilizes that region of the protein. Conversely, increased fluctuation in other areas might suggest conformational changes induced by the ligand. researchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the protein. A stable Rg value over time indicates that the protein is not undergoing major unfolding or conformational changes, further supporting the stability of the complex. bohrium.com

Hydrogen Bond Analysis: MD simulations allow for the detailed analysis of hydrogen bonds and other non-covalent interactions between the ligand and protein over time. The persistence of key hydrogen bonds, for instance between the carboxylic acid of the ligand and polar residues in the binding pocket, is a strong indicator of a stable and specific interaction. mdpi.com

Table 2: Representative MD Simulation Stability Metrics for a Hypothetical this compound-Protein Complex

| Metric | Value (Average ± SD) | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1.5 ± 0.2 Å | High structural stability of the complex. nih.gov |

| Ligand Heavy Atom RMSD | 1.0 ± 0.3 Å | Stable binding pose of the ligand within the active site. nih.gov |

| Radius of Gyration (Rg) | 18.5 ± 0.1 Å | The protein maintains a compact and stable fold. bohrium.com |

| Ligand-Protein H-Bonds | 3 ± 1 | Consistent hydrogen bonding network maintains the interaction. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic properties of a molecule. epstem.net These methods are used to understand the distribution of electrons, predict reactivity, and calculate properties that are difficult to measure experimentally. For this compound, DFT calculations can elucidate its intrinsic chemical nature.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations on molecules structurally similar to this compound, such as 5-Benzoxazolecarboxylic acid, have been performed to understand their electronic characteristics. researchgate.netdergipark.org.tr

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the most negative potential is expected around the carbonyl and hydroxyl oxygens of the carboxylic acid, highlighting them as key sites for hydrogen bonding and interaction with positive centers. researchgate.netdergipark.org.tr

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative scale to compare the reactivity of different molecules. mdpi.com

Table 3: Calculated Electronic Properties and Reactivity Descriptors for 5-Benzoxazolecarboxylic Acid (as an analogue) Data derived from DFT/B3LYP/6-311++G(d,p) level calculations. researchgate.netdergipark.org.tr

| Parameter | Value | Interpretation |

|---|---|---|

| EHOMO | -7.01 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.95 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 5.06 eV | Indicates high chemical stability and low reactivity. researchgate.netdergipark.org.tr |

| Electronegativity (χ) | 4.48 eV | Measure of the power to attract electrons. |

| Chemical Hardness (η) | 2.53 eV | Resistance to change in electron distribution. |

| Electrophilicity (ω) | 3.96 eV | Global electrophilic nature of the molecule. |

pKa Prediction and Ionization State Considerations

The ionization state of a molecule at physiological pH (around 7.4) is a critical determinant of its solubility, membrane permeability, and ability to interact with biological targets. The carboxylic acid group of this compound is acidic and will be partially or fully deprotonated depending on its acid dissociation constant (pKa).

Predicting pKa values computationally is a challenging but important task. mrupp.info Several methods exist, ranging from high-level quantum mechanical calculations combined with continuum solvation models to quantitative structure-property relationship (QSPR) models. optibrium.commdpi.com These methods calculate the free energy change of the deprotonation reaction in solution. mdpi.com

For carboxylic acids, DFT-based methods can achieve good accuracy, often with mean unsigned errors of less than one pKa unit. mdpi.com The prediction involves calculating the Gibbs free energy of both the protonated (neutral) and deprotonated (anionic) forms of the molecule in a simulated aqueous environment. The accuracy of the prediction depends heavily on the level of theory, the basis set, and the solvation model used. optibrium.comoptibrium.com Knowing the pKa is essential, as the negatively charged carboxylate form will have drastically different interaction patterns within a protein binding site compared to the neutral form.

Table 4: Illustrative pKa Prediction for this compound Using Various Computational Methods This table shows hypothetical pKa values to illustrate the range of results obtained from different computational approaches.

| Computational Method | Predicted pKa | Typical Root-Mean-Square Error (RMSE) |

|---|---|---|

| Semi-empirical (e.g., AM1) with QSPR | 4.5 ± 1.5 | 1.0 - 1.8 pKa units optibrium.com |

| DFT (B3LYP) with Continuum Solvation (SMD) | 4.1 ± 0.8 | 0.7 - 1.0 pKa units mrupp.info |

| High-Level ab initio with Explicit Solvent Correction | 3.9 ± 0.5 | ~0.5 pKa units mdpi.com |

Applications of 5 Benzyloxazole 2 Carboxylic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

5-Benzyloxazole-2-carboxylic acid is a prime example of a multifunctional building block in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups such as esters, amides, and acyl halides, or it can be removed via decarboxylation. molport.com Simultaneously, the oxazole (B20620) ring itself can participate in various cycloaddition and substitution reactions, while the benzyl (B1604629) group can be modified or cleaved under specific conditions. This inherent reactivity makes oxazole carboxylic acids powerful intermediates for creating diverse molecular libraries. d-nb.info

The synthesis of these building blocks often starts from readily available materials. For instance, various 5-substituted oxazole-4-carboxylates can be prepared and subsequently hydrolyzed to the corresponding carboxylic acids. sci-hub.se Another powerful method involves the direct C-H carboxylation of pre-existing oxazole rings, a mild, metal-free process that provides access to densely functionalized azole-2-carboxylic acid building blocks. chemrxiv.orgnih.gov These intermediates can then be used in one-pot sequences, for example, to generate a wide array of amides. chemrxiv.orgnih.gov

The utility of oxazole-based carboxylic acids as building blocks is further demonstrated by their incorporation into peptoid chains. Specialized synthetic conditions, such as DIC-mediated couplings at elevated temperatures, have been developed to efficiently append these heterocyclic carboxylic acids onto growing peptide-like structures, expanding the diversity of peptoid libraries. nih.gov

Table 1: Examples of Oxazole-Based Carboxylic Acid Building Blocks and Their Synthetic Utility

| Building Block | Synthetic Method | Application/Utility |

| 5-Alkyloxazole-4-carboxylic acids | Alkaline hydrolysis of corresponding esters | Precursors for 5-bromooxazoles used in cross-coupling reactions |

| Azole-2-carboxylic acids | Mild, metal-free C-H carboxylation with CO2 | One-pot amide couplings for library synthesis |

| Halomethyl-oxazole carboxylic acids | Multi-step synthesis from serine methyl ester | Incorporation into peptoid backbones to create diverse libraries |

| 2-Aryloxazole-5-carboxylic acids | Not detailed | Starting materials for further functionalization |

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. This allows for the rapid generation of analogues without the need for de novo synthesis. Carboxylic acids are excellent "adaptive functional groups" for LSF, and recent advances in photoredox catalysis have enabled their direct conversion to valuable moieties, including oxazoles. princeton.edu

A recently developed method allows for the direct and scalable synthesis of 4,5-disubstituted oxazoles from a wide range of carboxylic acids. acs.orgnih.govacs.org This transformation utilizes a stable triflylpyridinium reagent to activate the carboxylic acid in situ, which is then trapped by an isocyanide derivative to form the oxazole ring. nih.gov The reaction exhibits broad substrate scope and good functional group tolerance, making it ideal for the LSF of bioactive compounds. nih.govacs.org

This strategy has been successfully applied to several complex and bioactive molecules, demonstrating its practical utility in a pharmaceutical context. acs.orgnih.gov For example, natural products and approved drugs containing carboxylic acid groups have been efficiently converted into their corresponding oxazole derivatives, often in high yields. acs.orgnih.gov Another visible-light-induced, three-component reaction provides an alternative route for the late-stage installation of tri-substituted oxazoles onto drug molecules like indometacin and ibuprofen. rsc.org

Table 2: Late-Stage Functionalization of Bioactive Carboxylic Acids to Oxazoles

| Starting Bioactive Molecule | Resulting Oxazole Derivative | Yield | Reference |

| (R)-(+)-α-Lipoic acid | 4,5-disubstituted oxazole | Good | acs.org |

| Estrone-3-carboxylic acid | 4,5-disubstituted oxazole | Excellent | acs.org |

| Valproic acid | 4,5-disubstituted oxazole | 82% | acs.org |

| Probenecid | 4,5-disubstituted oxazole | 93% | acs.org |

| Indometacin | 2,4,5-trisubstituted oxazole | 61% | rsc.org |

| Ibuprofen | 2,4,5-trisubstituted oxazole | 55% | rsc.org |

Precursor in the Synthesis of Natural Product Analogues

The oxazole motif is a key structural feature in a multitude of natural products, many of which exhibit significant biological activity. rsc.orgpitt.edu Consequently, the synthesis of these molecules and their analogues is a major focus of organic chemistry. Oxazole carboxylic acids and their synthetic precursors are crucial intermediates in these synthetic endeavors.

One common strategy involves the construction of the oxazole ring from simpler components as part of the total synthesis. For example, the synthesis of the oxazole fragment of (-)-disorazole C1, a potent cytotoxic agent, involved the condensation of an L-malic acid derivative with L-serine methyl ester, followed by cyclization and oxidation to form the oxazole ring. pitt.edu Similarly, the synthesis of the natural antibiotic A-33853, which features a benzoxazole-4-carboxylic acid core, has inspired the creation of novel antileishmanial analogues. mdpi.com

The development of modular synthetic methods allows for the creation of analogues by varying the building blocks. Unnatural amino acids, including those containing oxazole rings, are utilized as scaffolds to construct combinatorial libraries for drug discovery. d-nb.info The synthesis of oxazolyl alanine (B10760859) and its homologues from aspartic and glutamic acids provides building blocks that allow for diversification at multiple sites, facilitating the generation of pharmacologically relevant small molecules and peptidomimetics. d-nb.info

Table 3: Oxazole-Containing Natural Products and Synthetic Strategies

| Natural Product/Analogue | Key Oxazole Precursor/Intermediate | Synthetic Strategy | Reference |

| (-)-Disorazole C1 | Oxazole-4-carboxylic acid methyl ester | Condensation, cyclization, and oxidation of amino acid derivatives | pitt.edu |

| Almazole D | 5-(3-Indolyl)oxazole | Synthesis from activated carboxylic acid derivatives and isocyanides | acs.org |

| Texaline | Not specified | Iodine-catalyzed, water-mediated aerobic oxidative C(sp³)-H functionalization | researchgate.net |

| (-)-Hennoxazole A | Functionalized oxazole fragment | Convergent approach involving fragment coupling | researchgate.net |

| (-)-Thiangazole | Oxazole intermediate | Cyclocondensation of thiazoline (B8809763) and oxazole fragments | researchgate.net |

Development of Novel Heterocyclic Scaffolds and Complex Molecular Architectures

The reactivity of this compound and related compounds makes them ideal starting points for the synthesis of novel heterocyclic scaffolds and complex molecular architectures. The ability to build upon the oxazole core through various reactions opens pathways to previously inaccessible chemical space.

One powerful approach is the use of one-pot, multi-component reactions. For instance, a novel method for synthesizing 2,4,5-trisubstituted oxazoles involves a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling reaction. beilstein-journals.orgtandfonline.com This method uses a carboxylic acid, an amino acid, and a boronic acid as the three components, allowing for the rapid generation of a diverse library of trisubstituted oxazoles by simply varying the starting materials. beilstein-journals.orgijpsonline.com

Furthermore, the oxazole ring itself can be used as a diene in Diels-Alder reactions, leading to the formation of complex, fused heterocyclic systems. This pathway provides access to piperazine (B1678402) and diazepine (B8756704) cores, which are prevalent in many marketed drugs. researchgate.net The strategic use of the functional groups on the oxazole precursor, derived from a carboxylic acid, can guide the post-condensation cyclization to generate multiple fused nitrogen heterocycles. researchgate.net The functionalization of the 2-(halomethyl) position of an oxazole ring, synthesized from the corresponding haloacetic acid derivative, allows for the introduction of a wide range of nucleophiles, further expanding the accessible molecular diversity. nih.gov

Table 4: Diverse Scaffolds from Oxazole Carboxylic Acid Derivatives

| Reaction Type | Starting Materials | Resulting Scaffold | Key Feature |

| One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling | Carboxylic acid, amino acid, boronic acid | 2,4,5-Trisubstituted oxazoles | High diversity from commercially available inputs |

| Ugi Reaction/Post-condensation Cyclization | Arylglyoxals, carboxylic acids with nonprotected amines | Fused nitrogen heterocycles (e.g., benzodiazepinones) | Use of bifunctional carboxylic acids to build complexity |

| Nucleophilic Substitution | 2-(Halomethyl)-4,5-diaryloxazoles | 2-Functionalized oxazoles | Access to diverse appendages at the 2-position |

| Three-Component Photochemical Assembly | Iodonium-phosphonium ylides, carboxylic acids, nitriles | 2,4,5-Trisubstituted oxazoles | Catalyst- and additive-free construction of complex oxazoles |

Future Directions and Research Perspectives for 5 Benzyloxazole 2 Carboxylic Acid

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

The development of next-generation derivatives of 5-Benzyloxazole-2-carboxylic acid with improved selectivity and potency is a key area for future research. The structure-activity relationship (SAR) of benzoxazole (B165842) derivatives suggests that substitutions at various positions on the benzoxazole ring can significantly influence their biological activity. semanticscholar.orgckthakurcollege.net For instance, the presence of electron-withdrawing or electron-releasing groups can enhance the antimicrobial and antiproliferative effects of these compounds. semanticscholar.org

Future synthetic efforts could focus on modifications of both the benzyl (B1604629) and the carboxylic acid moieties of the parent compound.

Modification of the Benzyl Group: Introducing substituents on the phenyl ring of the benzyl group could modulate the compound's lipophilicity and steric properties, potentially leading to enhanced binding affinity and selectivity for specific biological targets.

Derivatization of the Carboxylic Acid Group: The carboxylic acid at the 2-position is a versatile handle for the synthesis of a variety of derivatives, including esters, amides, and hydrazones. These modifications can alter the compound's pharmacokinetic properties and introduce new interaction points with biological targets.

The synthesis of such derivatives can be achieved through established synthetic routes, often involving the condensation of substituted 2-aminophenols with appropriate carboxylic acids or their derivatives.

Exploration of Underexplored Biological Targets and Therapeutic Areas

Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. jetir.orgtandfonline.com While some biological targets of benzoxazoles have been extensively studied, many remain underexplored. Future research on this compound and its derivatives should involve comprehensive screening against a wide range of biological targets to uncover novel therapeutic applications.

Potential underexplored targets and therapeutic areas include:

Enzyme Inhibition: Many benzoxazole-containing compounds have shown inhibitory activity against various enzymes. For example, some derivatives have been investigated as inhibitors of VEGFR-2, a key target in cancer therapy. tandfonline.comnih.gov Screening this compound and its analogs against a panel of kinases, proteases, and other enzymes could reveal new therapeutic opportunities.

Receptor Modulation: Benzoxazole derivatives have been identified as agonists or antagonists for various receptors, including melatonin (B1676174) and 5-HT3 receptors. nih.gov Investigating the interaction of this compound with a diverse set of receptors could lead to the discovery of novel central nervous system agents or other receptor-targeted therapies.

Antiparasitic Activity: There is growing interest in developing new antiprotozoal agents, and benzoxazole derivatives have shown promise in this area. tsu.edu Screening against parasites such as Plasmodium falciparum and Leishmania species could be a fruitful area of investigation.

A summary of biological targets for various benzoxazole derivatives is presented in the table below.

| Derivative Class | Biological Target | Therapeutic Area |

| Benzoxazole-thiazolidinone hybrids | SARS-CoV-2 proteases (3CLp and PLp) | Antiviral |

| 2-(Halophenyl)benzoxazole-5-carboxylic acids | Cyclooxygenase-2, aldo-keto reductase IC3 | Anti-inflammatory, Anticancer |

| General Benzoxazole Derivatives | VEGFR-2 | Anticancer |

| 5-substituted 2-arylbenzoxazoles | Not specified | Anti-inflammatory |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) in the drug discovery process offers a powerful approach to accelerate the design and optimization of new drug candidates. semanticscholar.org These computational tools can be effectively applied to the rational design of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activities. nih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric and electronic requirements for optimal activity. rsc.org

Molecular Docking: Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives within the active sites of biological targets. pnrjournal.com This information can guide the design of new analogs with improved binding affinities and selectivities.

Predictive Modeling: Machine learning algorithms can be trained on existing data for benzoxazole derivatives to predict the biological activities and physicochemical properties of novel, untested compounds. researchgate.netnih.gov This can help prioritize the synthesis of the most promising candidates, saving time and resources.

The application of these in silico techniques can significantly streamline the drug discovery pipeline for this compound, from hit identification to lead optimization. nih.gov

Development of Novel and More Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods is a crucial aspect of modern pharmaceutical chemistry. Future research should focus on developing novel and more sustainable synthetic methodologies for the preparation of this compound and its derivatives.

Green Chemistry Approaches: The principles of green chemistry can be applied to the synthesis of benzoxazoles to minimize waste and reduce the use of hazardous reagents. semanticscholar.org This includes the use of greener solvents, such as water or ethanol, and the development of catalyst- and solvent-free reaction conditions. jetir.orgtsu.edu

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. acs.orgsemanticscholar.orgmdpi.com The application of microwave-assisted synthesis to the condensation of 2-aminophenols with carboxylic acids can provide a rapid and efficient route to this compound and its derivatives. tsu.edu

Novel Catalytic Systems: The use of heterogeneous and recyclable catalysts can improve the sustainability of the synthetic process. bohrium.comorganic-chemistry.org Researchers have explored various catalysts for benzoxazole synthesis, including samarium triflate and magnetically separable nanoparticles. ckthakurcollege.netorganic-chemistry.org Developing novel catalytic systems for the synthesis of this compound could enhance the efficiency and environmental friendliness of the process. One-pot synthetic strategies can also contribute to a more streamlined and sustainable synthesis. researchgate.net

By embracing these modern synthetic approaches, the production of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Basic: What are the established synthetic routes for 5-Benzyloxazole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves condensation reactions between benzyl-protected precursors and oxazole intermediates. For example, Kumar et al. (2002) described a method using benzoyl chloride derivatives and amino acids under reflux conditions with dioxane as solvent, achieving yields of ~60% after purification via column chromatography . Optimization strategies include:

- Temperature control : Varying between 80–120°C to balance reaction rate and byproduct formation.

- Catalyst screening : Testing DMAP (5–10 mol%) or Lewis acids like ZnCl₂.

- Solvent systems : Using dioxane/THF mixtures to improve solubility of intermediates .

Table: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Condensation (reflux) | 60 | >95 | Dioxane, 100°C, 12h | |

| Microwave-assisted | 75 | 98 | THF, 80°C, 30 min |

Advanced: How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies of benzoxazole derivatives?

Answer:

Contradictions in SAR data require multi-parametric validation :

Assay validation : Confirm COX-2 selectivity using orthogonal methods (e.g., Western blot alongside enzymatic assays) .

Molecular dynamics (MD) : Simulate binding modes of derivatives with COX-2 (PDB 5KIR) to assess consistency .

Electronic effects : Use Hammett plots to correlate substituent σ values with IC₅₀ (e.g., electron-donating groups at the 5-position enhance activity) .

Table: SAR Parameters for COX-2 Inhibitors

| Substituent (Position) | logP | IC₅₀ (nM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 5-Benzyl | 2.1 | 18 ± 2 | -9.8 |

| 5-Chloro | 1.8 | 42 ± 5 | -7.2 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key characterization methods include:

- ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.2–8.1 ppm), oxazole proton (δ 8.3 ppm), and carboxylic acid proton (δ 12.5 ppm) .

- FT-IR : Carboxylic acid C=O stretch (1680–1720 cm⁻¹) and oxazole ring vibrations (1550–1600 cm⁻¹).

- HPLC-PDA : Purity assessment using a C18 column (gradient: 20–80% acetonitrile/0.1% TFA) with retention time ~6.8 min .

Note : Always compare with authentic standards and perform 2D NMR (COSY, HSQC) for ambiguous assignments.

Advanced: How can computational methods predict the biological activity of novel derivatives?

Answer:

Implement a multi-step in silico protocol :

Docking studies : Use AutoDock Vina with COX-2 (PDB 5KIR) to predict binding modes .

QSAR modeling : Develop PLS regression models incorporating descriptors (e.g., polar surface area, H-bond donors).

MD simulations : Conduct 100 ns simulations in explicit solvent to assess complex stability.

Validation : Synthesize and test three high-scoring virtual hits to confirm predictive accuracy.

Basic: What safety protocols are essential when handling this compound?

Answer:

Critical safety measures based on analog compounds :

- PPE : Nitrile gloves, safety goggles, and lab coat (Skin Irritation Category 2).

- Ventilation : Use fume hoods for procedures generating dust/aerosols.

- Storage : Amber glass at 2–8°C under N₂ to prevent decomposition.

- Spill management : Neutralize with sodium bicarbonate before wet cleanup.

Advanced: How can researchers resolve conflicting solubility data for benzoxazole derivatives in pharmacological assays?

Answer:

Address discrepancies through:

Solvent system standardization : Use DMSO stock solutions (<10 mg/mL) with sonication.

Dynamic light scattering (DLS) : Monitor aggregation in PBS (pH 7.4) at 37°C.

Co-solvent screening : Test PEG-400 or cyclodextrins to enhance aqueous solubility .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) for initial purification.

- Recrystallization : Use ethanol/water (8:2) to achieve >99% purity .

- HPLC : Preparative C18 column for final polish (acetonitrile/water gradient).

Advanced: What strategies mitigate decomposition of this compound under physiological conditions?

Answer:

- pH stabilization : Buffer solutions (pH 6.5–7.5) to prevent acid-catalyzed hydrolysis.

- Prodrug design : Convert carboxylic acid to methyl ester for improved stability .

- Lyophilization : Store as lyophilized powder under argon .

Basic: How is the carboxylic acid moiety functionalized for downstream applications?

Answer:

Common derivatization methods:

- Esterification : React with methanol/H₂SO₄ to form methyl ester .

- Amide coupling : Use EDC/HOBt with amines to generate amide libraries .

- Metal coordination : Explore Cu(II) or Zn(II) complexes for catalytic applications .

Advanced: How do steric effects influence the biological activity of 5-substituted benzoxazole derivatives?

Answer:

- Molecular modeling : Compare van der Waals volumes of substituents (e.g., benzyl vs. methyl).

- Enzymatic assays : Measure IC₅₀ shifts in COX-2 inhibition with bulky groups.

- X-ray crystallography : Resolve ligand-enzyme complexes to identify steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。